molecular formula C17H12ClNO3 B2731040 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid CAS No. 895964-96-2

6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2731040
CAS No.: 895964-96-2
M. Wt: 313.74
InChI Key: DJOFGJZYTDFRFZ-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline-based chemical compound supplied for research use only. This product is not intended for diagnostic or therapeutic applications. Quinoline-4-carboxylic acid derivatives are a significant scaffold in medicinal chemistry, particularly in the development of novel small molecule therapeutics . Recent scientific literature highlights that structurally similar compounds, specifically 2-phenylquinoline-4-carboxylic acid derivatives, have been investigated as potent and selective inhibitors of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase . SIRT3 has emerged as a potential therapeutic target for certain cancers, such as acute myeloid leukemia (AML), where its overexpression can contribute to tumor cell survival and metabolism . Researchers are exploring these inhibitors for their ability to induce cell cycle arrest and differentiation in cancer cells, offering a potential approach for differentiation therapy . The structure of this compound, featuring a 6-chloro substituent and a 2-(2-methoxyphenyl) group, is designed for exploration in such structure-activity relationship (SAR) studies. Handling of this substance requires standard laboratory safety precautions. As a carboxylic acid, this compound is expected to be polar and may participate in hydrogen bonding . Researchers should consult the safety data sheet (SDS) and characterize the compound fully upon receipt, as specific physical, chemical, and toxicological data for this exact molecule are not fully available in the public domain.

Properties

IUPAC Name

6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-22-16-5-3-2-4-11(16)15-9-13(17(20)21)12-8-10(18)6-7-14(12)19-15/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOFGJZYTDFRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-chloroaniline with 2-methoxybenzaldehyde, followed by cyclization and subsequent carboxylation . The reaction conditions often involve the use of catalysts such as molecular iodine or silica gel under solvent-free conditions .

Industrial Production Methods

Industrial production methods for quinoline derivatives, including this compound, often focus on green and sustainable chemistry approaches. These methods may include microwave-assisted synthesis, the use of recyclable catalysts, and solvent-free reactions to minimize environmental impact .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group at the 4-position undergoes decarboxylation under thermal or oxidative conditions. This reaction is critical for generating bioactive quinoline derivatives:

  • Reaction Conditions : Heating in nitrobenzene at 160–180°C under inert atmosphere .

  • Products :

    Starting MaterialConditionsProduct FormedYield
    6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acidNitrobenzene, 170°C6-Fluoro-2-phenyl-3-(substituted amino)keto-quinoline68–72%

Decarboxylation proceeds via radical intermediates, with nitrobenzene acting as both solvent and oxidant . The reaction retains the chloro and methoxyphenyl groups while eliminating CO₂.

Substitution at the Chloro Group

The chloro substituent at the 6-position participates in nucleophilic aromatic substitution (NAS) reactions, enabling functional diversification:

  • Reagents : Amines, thiols, or alkoxides under basic conditions (e.g., K₂CO₃ in DMF).

  • Example Reaction :

    6-Cl+R-NH2DMF, 80°C6-NHR+HCl\text{6-Cl} + \text{R-NH}_2 \xrightarrow{\text{DMF, 80°C}} \text{6-NHR} + \text{HCl}

    Key Data :

    Nucleophile (R-NH₂)Reaction TimeYield
    Piperidine12 h85%
    Benzylamine10 h78%

The electron-withdrawing quinoline core enhances the chloro group's reactivity toward NAS, particularly with strong nucleophiles.

Functionalization of the Carboxylic Acid Group

The carboxylic acid undergoes esterification, amidation, and reduction:

Esterification:

  • Conditions : SOCl₂ in methanol or ethanol; yields >90%.

    -COOH+ROHSOCl2-COOR+HCl\text{-COOH} + \text{ROH} \xrightarrow{\text{SOCl}_2} \text{-COOR} + \text{HCl}

Amidation:

  • Reagents : EDCl/HOBt with primary/secondary amines.

    AmineCatalystYield
    EthylenediamineEDCl/HOBt75%
    AnilineDCC/DMAP68%

Reduction:

  • Reducing Agents : LiAlH₄ reduces -COOH to -CH₂OH.

Methoxyphenyl Group Modifications

The 2-methoxyphenyl moiety participates in demethylation and electrophilic substitution:

  • Demethylation :

    -OCH3BBr3,DCM-OH+CH3Br\text{-OCH}_3 \xrightarrow{\text{BBr}_3, \text{DCM}} \text{-OH} + \text{CH}_3\text{Br}

    Yields phenolic derivatives in 80–85%.

  • Electrophilic Aromatic Substitution :

    • Nitration: HNO₃/H₂SO₄ introduces nitro groups at the para position of the methoxy group.

Oxidation and Reduction of the Quinoline Core

  • Oxidation :

    • Reagents : H₂O₂/CH₃COOH oxidizes the quinoline ring to N-oxide derivatives.

  • Reduction :

    • Catalytic Hydrogenation : H₂/Pd-C reduces the quinoline ring to tetrahydroquinoline.

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

  • With Hydrazines : Forms pyrazolo[3,4-b]quinoline derivatives under acidic conditions .

    Quinoline-4-COOH+NH2NH2HClPyrazoloquinoline+H2O\text{Quinoline-4-COOH} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{HCl}} \text{Pyrazoloquinoline} + \text{H}_2\text{O}

    Yields: 60–70% .

Metal-Catalyzed Cross-Coupling Reactions

The chloro and methoxyphenyl groups enable Suzuki-Miyaura couplings:

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O.

    6-Cl+Ar-B(OH)2Pd6-Ar+B(OH)3\text{6-Cl} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd}} \text{6-Ar} + \text{B(OH)}_3

    Example Couplings :

    Aryl Boronic AcidYield
    Phenylboronic acid82%
    4-Methoxyphenylboronic acid76%

Photochemical Reactions

UV irradiation induces dimerization via [2+2] cycloaddition of the quinoline core:

  • Conditions : UV light (254 nm), benzene solvent.

  • Product : Cyclobutane-linked dimer (yield: 55%).

Key Mechanistic Insights:

  • Decarboxylation : Proceeds via a radical pathway, stabilized by the aromatic quinoline system .

  • NAS at C-6 : Enhanced by electron-deficient rings; regioselectivity controlled by steric effects.

  • Methoxyphenyl Reactivity : Demethylation with BBr₃ follows an SN2 mechanism at the methyl group.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₇H₁₂ClNO₃
  • Molecular Weight : 313.74 g/mol
  • Melting Point : Approximately 185 °C
  • Boiling Point : Estimated at around 513.1 °C

The compound features a quinoline structure characterized by a fused bicyclic system containing a benzene ring and a pyridine ring, with a chloro group at the 6-position and a methoxyphenyl group at the 2-position. This unique substitution pattern enhances its chemical reactivity and biological activity compared to related compounds.

Medicinal Chemistry

6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that quinoline derivatives exhibit selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer). For instance, compounds structurally similar to this compound have demonstrated significant inhibition of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
CompoundCell LineIC50 (μM)
Compound AMCF-75.0
Compound BK-5623.5
Compound CHeLa4.2

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial and fungal strains. Preliminary studies indicate that it may inhibit the growth of pathogens, making it a candidate for further exploration in the development of new antimicrobial agents.

Enzyme Inhibition

Research indicates that this compound interacts with critical enzymes such as:

  • Topoisomerases : Known for their role in DNA replication, inhibiting these enzymes can lead to cell cycle arrest in cancer cells.
  • Alkaline Phosphatases : Inhibition of these enzymes is significant for metabolic processes, as they are involved in dephosphorylation reactions critical for cellular metabolism.

Study on Anticancer Effects

A notable study evaluated the anticancer properties of quinoline derivatives similar to this compound. The research demonstrated that these compounds induced G2/M phase cell cycle arrest in MCF-7 cells, leading to increased apoptosis, as evidenced by chromatin condensation and nuclear fragmentation.

Antimicrobial Activity Assessment

In another study focused on antimicrobial efficacy, quinoline derivatives were tested against various strains of bacteria and fungi. The results indicated that specific derivatives exhibited significant inhibitory effects, suggesting potential applications in treating infections caused by resistant pathogens.

Industrial Applications

Beyond medicinal chemistry, this compound is utilized in:

  • Synthetic Organic Chemistry : Serving as an intermediate in the synthesis of more complex quinoline derivatives.
  • Material Science : Its unique properties make it suitable for developing materials with specific electronic and optical characteristics.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity .

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences the compound’s physicochemical and biological properties.

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid 2-Methoxyphenyl 343.75 Not reported Drug design, electronic materials
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid 4-Ethoxyphenyl 357.78 Not reported Enhanced lipophilicity for membrane permeability
6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid 2-Hydroxyphenyl 315.71 Not reported Hydrogen bonding, improved solubility
6-Chloro-2-(thien-2-yl)quinoline-4-carboxylic acid Thiophene 289.74 Not reported Heterocyclic electronics, catalysis
6-Chloro-2-(propargyloxy)quinoline-4-carboxylic acid Propargyloxy 299.72 156 Click chemistry applications

Key Observations :

  • Electron-donating groups (e.g., methoxy, ethoxy) enhance π-electron density, improving interactions with biological targets like P-glycoprotein .
  • Hydroxyl groups increase polarity and solubility but may reduce metabolic stability due to acidity .
  • Heterocyclic substituents (thiophene) introduce sulfur-based electronic effects, useful in materials science .

Substituent Variations at Position 6

Chlorine at position 6 is a common feature, but other substituents alter reactivity and bioactivity:

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Biological Activity
This compound Cl 343.75 Under investigation
6-Methoxy-2-(4-fluorophenyl)quinoline-4-carboxylic acid OCH₃ 337.33 P-glycoprotein inhibition
6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid Br 376.18 Antibacterial agents

Key Observations :

  • Chlorine balances lipophilicity and electronic withdrawal, optimizing drug-likeness.
  • Methoxy groups (electron-donating) improve binding to efflux pumps like P-glycoprotein .

Carboxylic Acid Derivatives

The carboxylic acid group at position 4 allows versatile derivatization:

Compound Name Derivative Type Key Application
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate Methyl ester Improved lipophilicity for cellular uptake
6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxamide Amide Enhanced metabolic stability
2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate Ester Prodrug development

Key Observations :

  • Esters (e.g., methyl, oxoethyl) increase membrane permeability but may require hydrolysis for activation .
  • Amides improve stability against esterases, prolonging half-life .

Biological Activity

6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is a derivative of quinoline, a class of compounds recognized for their diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can inhibit critical enzymes or receptors involved in disease pathways. For instance, it has been suggested that this compound may inhibit DNA synthesis in microbial cells, contributing to its antimicrobial effects . Additionally, it may induce apoptosis in cancer cells by interfering with cell cycle progression and inducing DNA damage .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. In vitro assays have demonstrated selective cytotoxicity against various cancer cell lines:

Cell LineIC50 (μM)
MCF-77.25 ± 0.86
K-56210.9 ± 1.04
HeLa7.19 ± 0.78

The above table summarizes the growth inhibitory values (GI50) for different cancer cell lines, indicating that the compound exhibits significant cytotoxic effects against breast (MCF-7), leukemia (K-562), and cervical (HeLa) cancer cells . The mechanism involves cell cycle arrest and induction of apoptosis, as evidenced by flow cytometry and fluorescence microscopy analyses.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it demonstrates significant activity against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Bacillus subtilis10 μg/mL

The compound's structural modifications enhance its binding affinity to bacterial enzymes, improving its antimicrobial efficacy . The presence of the chloro and methoxy groups contributes to increased lipophilicity, which is associated with higher antibacterial activity.

Case Studies

  • Anticancer Efficacy : A study investigated the effects of various quinoline derivatives on MCF-7 and K-562 cells. The results indicated that compounds similar to this compound showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .
  • Antimicrobial Properties : In another study focusing on the antibacterial activity of quinoline derivatives, it was found that structural modifications significantly enhanced their effectiveness against Gram-positive and Gram-negative bacteria. This underscores the importance of chemical structure in determining biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Fischer esterification or Steglich esterification starting from pre-functionalized quinoline cores. For example, aryl-substituted quinoline carboxylic acids are often prepared by condensation of substituted isatins with ketones under alkaline conditions (Pfitzinger reaction) . Key parameters include:

  • Catalysts : Use of InCl₃ under microwave irradiation improves reaction efficiency (isolated yields up to 57% in 3 minutes) .
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
  • Temperature : Controlled heating (e.g., 343 K) minimizes side reactions during cyclization .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : A combination of X-ray crystallography , NMR , and mass spectrometry is essential:

  • X-ray crystallography : Resolves dihedral angles between quinoline and substituent rings (e.g., 56.97° for phenyl-methoxy interactions) .
  • ¹H/¹³C NMR : Identifies substituent effects; methoxy groups resonate at δ 3.8–4.0 ppm, while quinoline protons appear downfield (δ 8.0–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (theoretical: ~357.7 g/mol for C₁₇H₁₃ClNO₃) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Screening via Microplate Alamar Blue Assay (MABA) reveals antitubercular activity (MIC = 16 μg/mL against Mtb H₃₇Rv). The carboxylic acid moiety enhances binding to Mtb gyrase, validated by molecular docking (binding energy ≤ −8.5 kcal/mol) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what are common pitfalls?

  • Methodological Answer :

  • Catalyst optimization : Palladium/copper catalysts improve cross-coupling efficiency for aryl substitutions .
  • Purification : Gradient column chromatography (hexane:EtOAc) removes byproducts like unreacted isatin derivatives.
  • Pitfalls : Hydrolysis of the methoxy group under acidic conditions requires pH monitoring .

Q. How do substituent variations (e.g., chloro vs. methoxy) affect bioactivity and physicochemical properties?

  • Methodological Answer :

  • Chlorine : Enhances lipophilicity (logP +0.5) and Mtb inhibition (MIC improves from 32 to 16 μg/mL) .
  • Methoxy group : Increases metabolic stability but reduces solubility (aqueous solubility ≤1 mg/mL) .
  • SAR Table :
Substituent PositionBioactivity (MIC, μg/mL)LogP
6-Cl, 2-(2-OMePh)163.2
6-Br, 2-(3-OMePh)323.5
2-H, 6-OMe>642.8
Data from

Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC₅₀ values)?

  • Methodological Answer :

  • Assay standardization : Use identical cell lines (e.g., RAW 264.7 macrophages) and negative controls.
  • Metabolic profiling : LC-MS/MS identifies active metabolites interfering with in vitro results .
  • Crystallographic validation : Compare ligand-enzyme binding modes (e.g., P-selectin antagonists show ΔG variance ±1.2 kcal/mol) .

Q. Which advanced analytical methods quantify trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-PDA : Detects isomers (e.g., 4- vs. 6-chloro derivatives) with ≥95% purity thresholds .
  • Fluorescence spectroscopy : Leverages the quinoline core’s conjugated system (λₑₓ = 350 nm, λₑₘ = 450 nm) to detect degradation products .

Data Contradiction Analysis

Q. Why do some studies report high antitubercular activity while others show none?

  • Methodological Answer : Discrepancies arise from:

  • Strain specificity : Activity against Mtb H₃₇Rv vs. clinical multidrug-resistant strains .
  • Protonation state : The carboxylic acid group’s ionization (pKa ~4.5) affects membrane permeability in acidic Mtb phagosomes .

Q. How can conflicting crystallographic data on dihedral angles be reconciled?

  • Methodological Answer :

  • Temperature effects : Angles vary by ±3° between 295 K and 100 K measurements .
  • Crystal packing : Weak C–H⋯π interactions (3.7–3.8 Å) distort ring planarity .

Key Research Gaps and Future Directions

  • Synthetic chemistry : Develop enantioselective routes for chiral quinoline derivatives .
  • Therapeutic applications : Explore P-selectin inhibition for atherosclerosis (IC₅₀ = 0.8 μM in vascular injury models) .
  • Computational tools : Machine learning models to predict substituent effects on Mtb gyrase binding .

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